molecular formula C17H16ClNO4S B6412941 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1261972-11-5

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6412941
CAS No.: 1261972-11-5
M. Wt: 365.8 g/mol
InChI Key: PZBUIMOWVRPMNT-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a benzoic acid derivative featuring a chloro substituent at the 2-position and a 4-(pyrrolidinylsulfonyl)phenyl group at the 4-position. While direct references to this compound are absent in the provided evidence, its structural analogs—particularly those with sulfonyl, chloro, and heterocyclic substituents—are well-documented in pharmacological, agricultural, and materials science contexts . The pyrrolidinylsulfonyl moiety likely enhances solubility and molecular rigidity, making it relevant for drug design and liquid crystal applications .

Properties

IUPAC Name

2-chloro-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-11-13(5-8-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBUIMOWVRPMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692360
Record name 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-11-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-4′-(1-pyrrolidinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261972-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Sulfonylation of Benzoic Acid Derivatives

A common strategy involves introducing the chlorine and pyrrolidinylsulfonyl groups onto a benzoic acid backbone. For example, chlorination of 4-methylsulfonyltoluene using iron catalysts in low-polarity solvents (e.g., carbon tetrachloride) at 85–95°C yields 2-chloro-4-methylsulfonyltoluene, which is subsequently oxidized to 2-chloro-4-methylsulfonylbenzoic acid with nitric acid at 175–195°C. Adapting this method, the methylsulfonyl group could be replaced with pyrrolidinylsulfonyl via nucleophilic substitution or sulfonylation.

Key Reaction Conditions

  • Chlorination :

    • Catalyst: Iron powder (1–5 wt%)

    • Solvent: Carbon tetrachloride or dichloromethane

    • Temperature: 85–95°C

    • Chlorine intake: 1.2–2.0 equivalents relative to substrate.

  • Oxidation :

    • Oxidant: 55–65% nitric acid

    • Temperature: 175–195°C

    • Yield: 83–86%.

Pyrrolidinylsulfonyl Group Introduction

The pyrrolidinylsulfonyl moiety is typically synthesized via sulfonylation of pyrrolidine with a sulfonyl chloride. For instance, reacting pyrrolidine with 4-chlorosulfonylbenzoic acid derivatives under basic conditions (e.g., sodium bicarbonate) forms the sulfonamide linkage. This step requires meticulous control of stoichiometry and pH to avoid over-sulfonation or decomposition.

Example Protocol

  • Sulfonylation :

    • Substrate: 4-Chlorosulfonylbenzoic acid

    • Reagent: Pyrrolidine (1.2 equivalents)

    • Solvent: Dichloromethane or THF

    • Base: Triethylamine or NaOH

    • Temperature: 0–25°C

    • Yield: 70–85%.

Optimized Two-Step Synthesis from 4-Methylsulfonyltoluene

Patent CN102627591B provides a foundational methodology for analogous compounds, which can be adapted for the target molecule:

Step 1: Chlorination of 4-Methylsulfonyltoluene

Reaction Setup

ParameterValue
Substrate4-Methylsulfonyltoluene
CatalystIron powder (3g per 39g substrate)
SolventCarbon tetrachloride
Temperature87–91°C
Chlorine intake1.39 equivalents
Reaction time5 hours
Yield93.4% (2-chloro-4-methylsulfonyltoluene)

Mechanistic Insight : Chlorine radical generation via iron catalysis enables electrophilic aromatic substitution at the ortho position relative to the methylsulfonyl group.

Step 2: Oxidation to Benzoic Acid

Reaction Setup

ParameterValue
Substrate2-Chloro-4-methylsulfonyltoluene
Oxidant63% nitric acid
Temperature176–194°C
Reaction time4 hours
Yield85–86%

Adaptation for Target Molecule : Replacing the methylsulfonyl group with pyrrolidinylsulfonyl would require introducing pyrrolidine post-oxidation. This might involve:

  • Sulfonyl Chloride Formation : Treating the methylsulfonyl intermediate with PCl₅ to generate the sulfonyl chloride.

  • Pyrrolidine Coupling : Reacting the sulfonyl chloride with pyrrolidine in the presence of a base (e.g., NaOH).

Alternative Route via Phosphoric Acid-Mediated Oxidation

Patent CN104086466A describes a modified oxidation step using phosphoric acid, which could enhance selectivity for the benzoic acid formation:

Reaction Setup

ParameterValue
Substrate2-Chloro-4-methylsulfonyltoluene
Solvent20–95% phosphoric acid
Oxidant30–68% nitric acid
Temperature140–170°C
Yield93.9% (for analogous compound)

Advantages :

  • Reduced side reactions due to phosphoric acid’s stabilizing effect.

  • Milder temperatures compared to nitric acid alone.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The ortho/para selectivity of chlorination is influenced by the directing effects of the sulfonyl group. Computational studies suggest that the sulfonyl group’s strong electron-withdrawing nature favors meta substitution, but steric hindrance in bulky derivatives (e.g., pyrrolidinylsulfonyl) may shift preference to the ortho position.

Pyrrolidinylsulfonyl Group Stability

Pyrrolidine’s secondary amine is susceptible to oxidation under harsh conditions (e.g., nitric acid at >150°C). To mitigate this:

  • Introduce the pyrrolidinylsulfonyl group after oxidation.

  • Use protecting groups (e.g., Boc) during high-temperature steps.

Purification Complexities

The target compound’s polarity necessitates advanced purification techniques:

  • Crystallization : Adjust pH to isolate the benzoic acid (pKa ≈ 2.5).

  • Chromatography : Silica gel or reverse-phase HPLC for sulfonamide separation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Nitric Acid Oxidation85–8698LowHigh
Phosphoric Acid Route93.999ModerateModerate
Modular Coupling70–8595HighLow

Key Takeaways :

  • The nitric acid route offers cost-effectiveness but requires stringent temperature control.

  • Phosphoric acid enhances yield and purity at the expense of solvent handling.

  • Modular synthesis is reserved for small-scale production due to multi-step complexity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the sulfonyl group.

    Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like DMF (Dimethylformamide).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The chloro and benzoic acid groups can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Effects
Target Compound 2-Cl, 4-[4-(pyrrolidinylsulfonyl)phenyl] ~425 (estimated) Hypothesized FXR modulation, LC applications
PX20606 4-[2-(2-Cl-4-isoxazolylmethoxy)phenyl-cyclopropyl] 553.06 FXR agonist; lowers plasma cholesterol
GW4064 3-[2-(2-Cl-4-isoxazolylmethoxy)phenylethenyl] ~500 (estimated) Limited FXR activity
CGA 189138 2-Cl, 4-(4-Cl-phenoxy) ~326 (estimated) Herbicide
Compound 2-Cl, 4-(furyl-pyrazolyl) 441.26 Undocumented bioactivity
6-ECDCA 6-ethyl chenodeoxycholic acid 392.56 Bile acid derivative; weak FXR activity

Structural Insights :

  • Chloro Substituents : The 2-Cl position is conserved across multiple analogs (e.g., PX20606, GW4064), enhancing electrophilic reactivity and receptor binding .
  • Sulfonyl Groups: The pyrrolidinylsulfonyl group in the target compound may improve solubility compared to simpler sulfonamides (e.g., ) or phenoxy groups (CGA 189138) .

Physical-Chemical Properties

  • Solubility: Sulfonyl-containing compounds (e.g., , target compound) are typically more polar than chlorophenoxy derivatives (CGA 189138), favoring aqueous solubility .
  • Thermal Stability : Isoxazole and pyrazole rings (PX20606, ) likely increase thermal stability compared to aliphatic chains (e.g., 6-ECDCA) .

Biological Activity

2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (CAS Number: 1261972-11-5) is a chemical compound characterized by its complex structure, which includes a chloro group, a pyrrolidinylsulfonyl moiety, and a benzoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrrolidinylsulfonyl group is particularly significant as it can form strong interactions with the active sites of enzymes, leading to their inhibition. Additionally, the chloro and benzoic acid groups enhance the compound's binding affinity and specificity, making it a valuable candidate for further research in drug development.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following table summarizes key findings related to its biological activity:

Activity Description Reference
Enzyme Inhibition Acts as an inhibitor for specific enzymes, enhancing the understanding of protein-ligand interactions.
Protein Degradation Promotes the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in fibroblasts.
Antimicrobial Activity Demonstrated moderate antimicrobial effects against Gram-positive bacteria and fungi.
Cytotoxicity Exhibited low cytotoxicity in various cancer cell lines, indicating potential therapeutic applications.

Study on Enzyme Inhibition

In a study assessing the enzyme inhibition properties of benzoic acid derivatives, it was found that compounds similar to this compound significantly inhibited proteasomal activity. This suggests that modifications in the benzoic acid structure can lead to enhanced enzyme interaction and inhibition.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of benzoic acid derivatives, revealing that this compound showed moderate activity against Staphylococcus aureus and other Gram-positive strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent research has indicated that compounds with similar structures to this compound have exhibited promising results in various biological assays:

  • Ubiquitin-Proteasome Pathway Activation : Compounds derived from benzoic acid scaffolds were shown to activate the ubiquitin-proteasome pathway significantly, indicating their role in protein degradation mechanisms crucial for cellular homeostasis .
  • Antioxidant Properties : Some studies have suggested that derivatives of this compound may possess antioxidant properties, contributing to their potential use in combating oxidative stress-related diseases .
  • Low Cytotoxicity Profiles : Evaluations in multiple cancer cell lines demonstrated that this compound has a favorable safety profile with minimal cytotoxic effects, supporting its further exploration as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, and what key reaction conditions should be optimized?

  • Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:

Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Pyrrolidine coupling : React the sulfonyl chloride intermediate with pyrrolidine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Chlorination : Electrophilic substitution or directed ortho-metallation followed by halogenation.

  • Critical parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of sulfonating agents to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • Spectroscopy :
  • IR : Confirm sulfonyl (S=O stretch, ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch, ~2500–3300 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., chloro, pyrrolidinylsulfonyl).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental analysis : Validate molecular formula (C₁₇H₁₅ClN₂O₄S) .

Q. What are the common reactivity patterns of the pyrrolidinylsulfonyl group in this compound?

  • Answer : The sulfonyl group acts as an electron-withdrawing moiety, influencing:

  • Nucleophilic substitution : Reactivity at the chloro position with amines or alkoxides.
  • Redox stability : Resistance to common reducing agents (e.g., NaBH₄) but sensitive to strong oxidizers (e.g., KMnO₄) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the bioactivity of this compound?

  • Answer :

  • Docking studies : Use software like AutoDock to simulate interactions with target proteins (e.g., enzymes with sulfonyl-binding pockets).
  • QSAR : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with observed biological activity .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Answer : Discrepancies may arise from:

  • Purity variations : Validate via orthogonal analytical methods (e.g., LC-MS vs. NMR).
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does the pyrrolidinylsulfonyl moiety influence pharmacokinetic properties?

  • Answer :

  • Solubility : The sulfonyl group enhances aqueous solubility but may reduce membrane permeability.
  • Metabolic stability : Pyrrolidine’s ring structure resists rapid oxidative metabolism compared to acyclic amines.
  • In vitro assays : Measure logP (octanol-water) and plasma protein binding to refine ADME profiles .

Q. What advanced techniques are used to study crystalline or solution-phase conformations?

  • Answer :

  • X-ray crystallography : Resolve 3D structure; identify hydrogen bonding between the carboxylic acid and sulfonyl groups .
  • Dynamic NMR : Detect rotational barriers of the pyrrolidinylsulfonyl group in solution .

Methodological Considerations

Q. How to design a SAR study for derivatives of this compound?

  • Answer :

  • Core modifications : Synthesize analogs with varying substituents (e.g., fluoro, methyl at the benzoic acid or phenyl ring).
  • Bioassay panels : Test against targets (e.g., kinases, GPCRs) using high-throughput screening.
  • Data analysis : Apply clustering algorithms to identify activity trends .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

  • Answer :

  • LC-MS/MS : Detect sulfonic acid byproducts (e.g., from incomplete pyrrolidine coupling) at ppm levels.
  • NMR spiking : Use authentic standards to confirm impurity identity .

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